molecular formula C21H21N3O2S2 B2697898 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 893971-41-0

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2697898
CAS RN: 893971-41-0
M. Wt: 411.54
InChI Key: DSZZOBHXMRCTIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is to start with 2-bromo-4-nitroimidazole and proceed via heating with substituted thiiranes and diisopropylethylamine . The yield and purity of the synthesized compound are crucial for its subsequent characterization and biological evaluation.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Sulfonamides, including compounds with structures related to the specified chemical, have been synthesized and shown significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. These compounds demonstrate potential as therapeutic agents due to their ability to inhibit bacterial growth, comparable to well-known antibiotics like sulfamethoxazole and Norfloxacin (Gadad et al., 2000).

Heterocyclic Sulfonamide Hybrids

  • The integration of sulfonamide functional groups with heterocyclic moieties, such as coumarin, indole, and quinoline, has led to the development of sulfonamide hybrids. These compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-neuropathic pain effects, showcasing the versatility of sulfonamides in drug design (Ghomashi et al., 2022).

Carbonic Anhydrase Inhibition

  • Novel sulfonamide derivatives have been evaluated for their inhibitory effects on human carbonic anhydrase isozymes, highlighting their potential application in treating conditions where carbonic anhydrase activity plays a pivotal role. These studies contribute to the understanding of sulfonamide derivatives as versatile inhibitors with therapeutic potential (Akbaba et al., 2014).

Antimicrobial and Anticancer Activities

  • Sulfonamide compounds have been synthesized and evaluated for their antimicrobial and anticancer activities. New heterocyclic compounds containing a sulfonamido moiety have shown promising results against various bacterial strains and cancer cell lines, underlining the potential of these derivatives in developing new therapeutic agents (Azab et al., 2013).

Metal Complexes and Binding Studies

  • Metal complexes of benzimidazole derived sulfonamides have been synthesized and analyzed for their antimicrobial activity. These studies reveal the potential of sulfonamide derivatives in forming complexes that exhibit significant biological activities, offering insights into their use in medicinal chemistry (Ashraf et al., 2016).

properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S2/c25-28(26,19-9-8-15-4-1-2-5-16(15)13-19)23-18-7-3-6-17(12-18)20-14-24-10-11-27-21(24)22-20/h3,6-9,12-14,23H,1-2,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZZOBHXMRCTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=CN5CCSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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